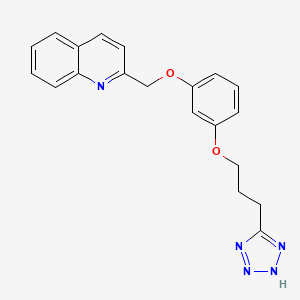

RG-7152

Description

Properties

CAS No. |

107813-63-8 |

|---|---|

Molecular Formula |

C20H19N5O2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |

InChI |

InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |

InChI Key |

XDPLTERFGJAMRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |

Appearance |

Solid powder |

Other CAS No. |

107813-63-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |

Origin of Product |

United States |

Foundational & Exploratory

The MEK Inhibitor Cobimetinib (Formerly RG-7152): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib (B612205), also known as GDC-0973 and previously referred to by the development code RG-7152, is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various malignancies where this pathway is constitutively activated, most notably in BRAF-mutant melanoma. This technical guide provides a comprehensive overview of the mechanism of action of cobimetinib, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows to offer a thorough resource for the scientific community.

Introduction

The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers. Cobimetinib was developed to target MEK1 and MEK2, the central kinases in this cascade, thereby offering a therapeutic strategy to inhibit uncontrolled tumor growth. This document will elucidate the intricate details of its mechanism of action.

Molecular Mechanism of Action

Cobimetinib is a reversible, non-ATP-competitive, allosteric inhibitor of both MEK1 and MEK2.[1] Its mechanism involves binding to a pocket adjacent to the ATP-binding site of the MEK enzymes, which stabilizes them in an inactive conformation.[2] This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2.[2] The inhibition of ERK1/2 phosphorylation is the primary pharmacodynamic effect of cobimetinib and serves as a direct measure of its target engagement and pathway inhibition.[3]

Signaling Pathway

The MAPK pathway is a highly regulated cascade of protein phosphorylations. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK (pERK) translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that drive cell proliferation and survival. In cancers with activating BRAF mutations (e.g., BRAF V600E), the pathway is constitutively active, leading to uncontrolled cell division. Cobimetinib's inhibition of MEK effectively blocks this aberrant signaling.

Quantitative Data

The potency and efficacy of cobimetinib have been quantified through various in vitro and in vivo studies.

In Vitro Potency

| Parameter | Value | Cell Line/Enzyme | Mutation Status | Reference |

| IC50 (MEK1 enzyme) | 4.2 nM | - | - | [4] |

| IC50 (pERK inhibition) | 1.8 nM | COLO 205 | BRAF V600E | [5] |

| IC50 (Cell Proliferation) | 5 nM | A-375 | BRAF V600E | [5] |

| IC50 (Cell Proliferation) | 8 nM | COLO 205 | BRAF V600E | [6] |

| IC50 (Cell Proliferation) | 0.006 - 0.8 µM | RCC cell lines | Various | [7] |

Preclinical In Vivo Efficacy

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mouse Xenograft | BRAF V600E Melanoma (A375) | 10 mg/kg, p.o. daily | Tumor growth inhibition | [4] |

| Mouse Xenograft | KRAS mutant tumors | 10 mg/kg, p.o. daily | Antitumor efficacy | [4] |

Clinical Efficacy (coBRIM Study)

| Parameter | Cobimetinib + Vemurafenib (B611658) | Vemurafenib + Placebo | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 12.3 months | 7.2 months | 0.58 (0.46-0.72) | <0.0001 | [8] |

| Objective Response Rate (ORR) | 70% | 50% | - | <0.001 | [9] |

| Complete Response (CR) | 16% | 11% | - | - | [10] |

| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55-0.90) | 0.005 | [10] |

| 5-Year Overall Survival Rate | 31% | 26% | - | - | [10] |

Pharmacokinetics (Human)

| Parameter | Value | Reference |

| Bioavailability | 45.9% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 2.4 hours | [8] |

| Terminal Half-life (t1/2) | 44 hours | |

| Plasma Protein Binding | 95% |

Experimental Protocols

Western Blot for pERK Inhibition

This protocol is a standard method to assess the pharmacodynamic effect of cobimetinib on the MAPK pathway in cancer cell lines.[1][11]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A375, COLO 205) in 6-well plates and grow to 70-80% confluency.

-

Prepare serial dilutions of cobimetinib in fresh culture medium. Include a vehicle-only control (e.g., DMSO).

-

Treat cells with varying concentrations of cobimetinib for a specified duration (e.g., 2-4 hours).

-

-

Lysate Preparation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize pERK levels to total ERK and the loading control.

-

Calculate the percentage of pERK inhibition relative to the vehicle-treated control.

-

Cell Proliferation (Viability) Assay

This assay measures the effect of cobimetinib on the growth and viability of cancer cells.[6][12]

-

Cell Seeding:

-

Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of cobimetinib for a specified duration (e.g., 72-96 hours).

-

-

Viability Measurement:

-

Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated control cells.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

In Vivo Tumor Xenograft Study

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of cobimetinib.[4][13]

-

Cell Implantation:

-

Implant human cancer cells (e.g., A375 melanoma cells) subcutaneously into immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer cobimetinib orally (e.g., 10 mg/kg daily) or vehicle control for a defined period (e.g., 21 days).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Compare tumor growth inhibition in the treated group to the control group.

-

Tumors can also be collected for pharmacodynamic analysis (e.g., pERK levels by Western blot).

-

coBRIM Clinical Trial Workflow

The coBRIM study (NCT01689519) was a pivotal Phase III trial that evaluated the efficacy and safety of cobimetinib in combination with vemurafenib.[2][8]

Conclusion

Cobimetinib is a highly potent and selective MEK1/2 inhibitor that has demonstrated significant antitumor activity in both preclinical models and clinical trials. Its mechanism of action, centered on the allosteric inhibition of MEK within the MAPK signaling pathway, provides a targeted approach for the treatment of cancers driven by aberrant signaling through this cascade. The combination of cobimetinib with the BRAF inhibitor vemurafenib has become a standard of care for patients with BRAF V600-mutant metastatic melanoma, significantly improving patient outcomes. The detailed data and protocols presented in this guide offer a comprehensive resource for understanding the mechanism and preclinical/clinical development of this important targeted therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. karger.com [karger.com]

- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

RG-7152 as a Leukotriene D4 Receptor Antagonist: A Technical Guide

Disclaimer: Publicly available information regarding the specific quantitative data and detailed experimental protocols for RG-7152 is limited. This guide provides a comprehensive overview of the core principles and methodologies relevant to a leukotriene D4 (LTD4) receptor antagonist, utilizing representative data and protocols from well-characterized molecules in the same class, such as Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047). This approach aims to offer a robust technical framework for researchers, scientists, and drug development professionals interested in this compound and similar compounds.

Introduction to this compound and Leukotriene D4 Receptor Antagonism

This compound is a tetrazolyl-substituted compound identified as a leukotriene D4 (LTD4) receptor antagonist.[1][2] LTD4 is a potent member of the cysteinyl leukotriene (CysLT) family of inflammatory lipid mediators, derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. CysLTs, including LTC4, LTD4, and LTE4, play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

Activation of the CysLT1 receptor by LTD4 triggers a cascade of downstream signaling events, leading to hallmark features of asthma, including:

-

Bronchoconstriction: Contraction of the airway smooth muscle.

-

Increased Vascular Permeability: Leading to airway edema.

-

Mucus Hypersecretion: Obstruction of the airways.

-

Eosinophil Recruitment: Infiltration of inflammatory cells into the airways.

Leukotriene D4 receptor antagonists, such as this compound, competitively block the binding of LTD4 to the CysLT1 receptor, thereby inhibiting this inflammatory cascade. This mechanism of action forms the basis for their therapeutic potential in managing asthma and other inflammatory conditions.

Quantitative Data: In Vitro Potency of Representative CysLT1 Receptor Antagonists

The following tables summarize the in vitro potency of well-characterized CysLT1 receptor antagonists. This data is crucial for understanding the therapeutic potential and for designing further preclinical and clinical studies.

Table 1: Binding Affinity (Ki) of Representative CysLT1 Receptor Antagonists

| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) |

| Montelukast | [³H]LTD4 | Guinea Pig Lung Membranes | 0.18 ± 0.03[3] |

| Montelukast | [³H]LTD4 | Sheep Lung Membranes | 4[3] |

| Montelukast | [³H]LTD4 | Differentiated U937 Cell Membranes | 0.52 ± 0.23[3] |

Table 2: Inhibitory Potency (IC50) of Representative CysLT1 Receptor Antagonists

| Compound | Assay Type | Agonist | Cell Line/Tissue | IC50 (µM) |

| Zafirlukast | Calcium Mobilization | LTD4 | CysLT1-expressing cells | 0.014[4] |

| Zafirlukast | Mucus Secretion | LTD4 | Isolated Guinea Pig Trachea | 0.6[4][5] |

| Pranlukast | Mucus Secretion | LTD4 | Isolated Guinea Pig Trachea | 0.3[5] |

| Montelukast | [³H]LTC4 Binding | LTC4 | Differentiated U937 Cell Membranes | 10[3] |

| Montelukast | [³H]LTB4 Binding | LTB4 | THP-1 Cell Membranes | 40[3] |

Signaling Pathways

The binding of LTD4 to the CysLT1 receptor initiates a complex signaling cascade. The primary pathway involves the activation of a Gq protein, leading to the mobilization of intracellular calcium and subsequent cellular responses.

Caption: Leukotriene D4 (LTD4) signaling pathway via the CysLT1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CysLT1 receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.

Materials:

-

Membrane Preparation: Homogenates from tissues expressing CysLT1 receptors (e.g., guinea pig lung) or membranes from cells overexpressing the receptor.

-

Radioligand: [³H]LTD4.

-

Test Compound: this compound or other antagonists.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, [³H]LTD4 (at a concentration near its Kd), and varying concentrations of the test compound.

-

Total Binding: Wells containing membranes and [³H]LTD4 only.

-

Non-specific Binding: Wells containing membranes, [³H]LTD4, and a high concentration of an unlabeled CysLT1 antagonist.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an agonist.[6][7]

Objective: To determine the functional potency (IC50) of a test compound in blocking CysLT1 receptor-mediated signaling.

Materials:

-

Cells: A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: LTD4.

-

Test Compound: this compound or other antagonists.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Seed the CysLT1R-expressing cells into the microplate and incubate overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Addition: Wash the cells and add varying concentrations of the test compound. Incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader.[8] Inject a fixed concentration of LTD4 (typically the EC80) and measure the fluorescence intensity over time to record the calcium flux.

-

Data Analysis: Calculate the percentage of inhibition of the LTD4-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for a calcium mobilization assay.

In Vivo Bronchoconstriction Model

This in vivo assay evaluates the ability of a test compound to inhibit bronchoconstriction induced by an agonist in an animal model.

Objective: To determine the in vivo efficacy of a test compound in a relevant animal model of asthma.

Materials:

-

Animals: Guinea pigs or other suitable species.

-

Agonist: LTD4 or an allergen (e.g., ovalbumin in sensitized animals).

-

Test Compound: this compound or other antagonists.

-

Anesthetic.

-

Ventilator and equipment for measuring airway resistance.

Protocol:

-

Animal Preparation: Anesthetize the animal and connect it to a ventilator.

-

Compound Administration: Administer the test compound via the desired route (e.g., intravenous, oral).

-

Baseline Measurement: Measure baseline airway resistance.

-

Agonist Challenge: Administer the bronchoconstricting agent (e.g., an intravenous infusion of LTD4).

-

Measurement of Bronchoconstriction: Continuously measure the increase in airway resistance.

-

Data Analysis: Compare the degree of bronchoconstriction in animals treated with the test compound to that in vehicle-treated control animals. Calculate the percentage of inhibition of the bronchoconstrictor response.

Conclusion

This compound, as a leukotriene D4 receptor antagonist, holds potential for the treatment of inflammatory airway diseases like asthma. While specific data on this compound is not extensively available in the public domain, the well-established methodologies and the data from other CysLT1 receptor antagonists provide a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a comprehensive framework for the in vitro and in vivo characterization of this compound and similar molecules, enabling a thorough evaluation of their therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]

- 3. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. selectscience.net [selectscience.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on RG-7152 and Peroxisome Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leukotriene D4 antagonist, RG-7152, and its role in inducing peroxisome proliferation. The document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.

Executive Summary

This compound is a tetrazole-substituted leukotriene D4 receptor antagonist that has been shown to induce hepatic peroxisome proliferation in certain animal models. This phenomenon is characterized by an increase in the number and size of peroxisomes, cellular organelles involved in various metabolic processes, most notably the β-oxidation of fatty acids. The induction of peroxisome proliferation by this compound is a critical consideration in its preclinical safety assessment, as sustained peroxisome proliferation has been associated with hepatocarcinogenesis in rodents. This guide delves into the scientific data surrounding this compound's effects on peroxisomal enzymes and explores the signaling pathways implicated in this response.

Core Mechanism: The Role of PPARα in this compound-Induced Peroxisome Proliferation

The primary mechanism by which this compound and other peroxisome proliferators exert their effects is through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that, upon binding with a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes encoding for proteins involved in peroxisome proliferation and fatty acid metabolism.

While this compound is a leukotriene D4 antagonist, its ability to induce peroxisome proliferation suggests it also acts as a PPARα agonist. The binding of this compound to PPARα triggers a cascade of molecular events leading to the upregulation of key enzymes involved in peroxisomal β-oxidation, such as the peroxisomal bifunctional enzyme (PBE).

Below is a diagram illustrating the proposed signaling pathway:

Quantitative Data Summary

The induction of peroxisomal enzymes by this compound has been evaluated in various species both in vivo and in vitro. The following tables summarize the key quantitative findings from these studies.

In Vivo Studies: Induction of Hepatic Peroxisomal Enzymes

Significant induction of peroxisomal β-oxidation and the peroxisomal bifunctional enzyme (PBE) was observed in rats and mice following subchronic treatment with this compound.[2] Lesser effects were seen in guinea pigs and monkeys, with no effect observed in dogs.[2]

| Species | Treatment Group | Dose | Peroxisomal β-Oxidation (Fold Induction vs. Control) | Peroxisomal Bifunctional Enzyme (PBE) (Fold Induction vs. Control) |

| Rat | This compound | High | Significant Induction | Significant Induction |

| Clofibrate (Positive Control) | Standard | Greater than this compound | Greater than this compound | |

| Mouse | This compound | High | Significant Induction | Significant Induction |

| Guinea Pig | This compound | High | Lesser Effect | Lesser Effect |

| Monkey | This compound | High | Lesser Effect | Lesser Effect |

| Dog | This compound | High | No Effect | No Effect |

Note: Specific fold-induction values were not detailed in the available abstract and would require access to the full study publication.

In Vitro Studies: Induction of Peroxisomal Bifunctional Enzyme (PBE) in Primary Rat Hepatocytes

In primary rat hepatocyte cultures, this compound demonstrated a dose-responsive induction of PBE. Its potency was compared to other known peroxisome proliferators.[2]

| Compound | Concentration | PBE Induction |

| This compound | Dose-dependent | Equivalent to Clofibric Acid |

| Greater than Diethylhexyl Phthalate | ||

| Less than Bezafibrate | ||

| LY 171883 | Dose-dependent | Slightly more potent than this compound |

| Clofibrate | Standard | Positive Control |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on peroxisome proliferation.

In Vivo Animal Studies

A general workflow for the in vivo assessment of this compound is depicted below.

4.1.1 Liver Homogenate Preparation

-

Tissue Excision: Following euthanasia, the liver is promptly excised and washed in ice-cold buffer (e.g., phosphate-buffered saline) to remove excess blood.

-

Homogenization: A known weight of the liver tissue is minced and homogenized in a suitable buffer (e.g., sucrose (B13894) buffer with protease inhibitors) using a mechanical homogenizer on ice.

-

Centrifugation: The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris. The resulting supernatant, containing the cytosolic and organellar fractions, is collected for further analysis.

4.1.2 Peroxisomal β-Oxidation Assay

This assay measures the rate of fatty acid oxidation in the peroxisomes.

-

Reaction Mixture: A reaction mixture is prepared containing the liver homogenate, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA), and cofactors.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Stopping the Reaction: The reaction is terminated by the addition of an acid (e.g., perchloric acid).

-

Separation and Quantification: The radiolabeled acetyl-CoA produced is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter to determine the rate of β-oxidation.

4.1.3 Western Blot Analysis for Peroxisomal Bifunctional Enzyme (PBE)

This technique is used to quantify the amount of PBE protein.

-

Protein Quantification: The protein concentration of the liver homogenate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for PBE, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted is detected to visualize and quantify the PBE protein bands.

In Vitro Studies with Primary Rat Hepatocytes

The workflow for assessing the direct effects of this compound on hepatocytes is as follows:

4.2.1 Primary Rat Hepatocyte Isolation and Culture

-

Liver Perfusion: The rat liver is perfused in situ with a collagenase solution to digest the extracellular matrix.

-

Cell Dissociation: The digested liver is gently dissociated to release the hepatocytes.

-

Cell Purification: The hepatocytes are purified from other cell types by centrifugation.

-

Cell Plating and Culture: The isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a suitable culture medium.

4.2.2 Peroxisomal Bifunctional Enzyme (PBE) Induction Assay

-

Compound Treatment: Cultured hepatocytes are treated with various concentrations of this compound, along with positive and negative controls, for a specified duration.

-

Cell Lysis: The cells are lysed, and the protein concentration of the lysate is determined.

-

Enzyme Activity Measurement: The activity of PBE in the cell lysates is measured using a spectrophotometric assay that monitors the conversion of a substrate.

Conclusion

The leukotriene D4 antagonist this compound has been demonstrated to be a peroxisome proliferator in rodents, with its effects mediated through the activation of PPARα. The induction of peroxisomal β-oxidation enzymes is significant in rats and mice, less pronounced in guinea pigs and monkeys, and absent in dogs. In vitro studies in primary rat hepatocytes confirm a direct dose-dependent effect of this compound on the induction of peroxisomal enzymes. These findings are crucial for the risk assessment of this compound in drug development, as species differences in response to peroxisome proliferators are a key consideration for human relevance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar properties.

References

Pharmacological Profile of RG-7152: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-7152 is a tetrazolyl-substituted compound identified as a leukotriene D4 (LTD4) receptor antagonist.[1][2][3] In addition to its activity at the CysLT1 receptor, this compound has been shown to induce peroxisomal β-oxidation and peroxisome bifunctional enzymes (PBEs) in hepatocytes of several animal models, suggesting a role as a peroxisome proliferator.[1][2] This dual activity indicates a complex pharmacological profile with potential applications in conditions where both leukotriene-mediated pathways and lipid metabolism are relevant. This document provides a comprehensive overview of the known pharmacological characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Pharmacological Activities

Leukotriene D4 Receptor Antagonism

This compound acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), the primary receptor for the pro-inflammatory mediator leukotriene D4.[1][2][3] By blocking this receptor, this compound can inhibit the downstream signaling cascades that lead to hallmark features of inflammation and allergic responses, such as bronchoconstriction, smooth muscle contraction, increased vascular permeability, and eosinophil migration. This mechanism of action is the basis for its potential therapeutic use in asthma and other inflammatory disorders.[3][4]

Peroxisome Proliferation

A distinct pharmacological feature of this compound is its ability to induce peroxisome proliferation in hepatocytes.[1][2] This has been observed in various animal models, including rats and mice, where it significantly increases the levels of peroxisome bifunctional enzymes and enhances peroxisomal β-oxidation activity.[1][2] The effect is less pronounced in guinea pigs and monkeys and absent in dogs.[1][2] In vitro studies have shown its peroxisome proliferation activity to be comparable to that of clofibric acid.[1][2]

Quantitative Data

Table 1: In Vitro Receptor Binding Affinity (Representative)

| Target | Radioligand | Preparation | Parameter | Value (nM) |

| CysLT1 | [³H]-LTD4 | Guinea Pig Lung Membranes | Ki | Data not available |

| CysLT1 | [³H]-LTD4 | Human Recombinant | IC50 | Data not available |

Table 2: In Vitro Functional Antagonism (Representative)

| Assay Type | Cell Line | Stimulus | Parameter | Value (nM) |

| Calcium Mobilization | CHO-hCysLT1 | LTD4 | IC50 | Data not available |

| Inositol (B14025) Phosphate Accumulation | U937 cells | LTD4 | IC50 | Data not available |

Table 3: In Vivo Pharmacokinetics (Representative)

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways

Leukotriene D4 Receptor Signaling

The cysteinyl leukotriene receptor 1 (CysLT1) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, LTD4, the receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses, including smooth muscle contraction and inflammatory gene expression.

Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.

Experimental Protocols

CysLT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.

Materials:

-

Membrane Preparation: Guinea pig lung membranes or membranes from cells stably expressing the human CysLT1 receptor.

-

Radioligand: [³H]-LTD4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled LTD4 or another potent CysLT1 antagonist.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Preparation: Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer. Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-LTD4 (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Unlabeled LTD4, [³H]-LTD4, and membrane suspension.

-

Competition: this compound dilution, [³H]-LTD4, and membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive CysLT1 receptor binding assay.

In Vitro Peroxisome Proliferation Assay in Primary Hepatocytes

This protocol outlines a method to assess the potential of this compound to induce peroxisome proliferation in cultured primary hepatocytes.

Materials:

-

Primary Hepatocytes: Freshly isolated or cryopreserved rat or mouse hepatocytes.

-

Culture Medium: Standard hepatocyte culture medium (e.g., Williams' Medium E with supplements).

-

Test Compound: this compound at various concentrations.

-

Positive Control: A known peroxisome proliferator (e.g., clofibric acid, Wy-14,643).

-

Vehicle Control: DMSO or other suitable solvent.

-

Reagents for Palmitoyl-CoA Oxidase Assay or Carnitine Acetyltransferase Assay.

-

Protein Assay Kit (e.g., BCA).

Procedure:

-

Cell Culture: Plate primary hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

-

Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or the vehicle control.

-

Incubation: Culture the treated cells for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them to prepare a cell homogenate.

-

Enzyme Activity Assay:

-

Measure the activity of a peroxisomal marker enzyme, such as palmitoyl-CoA oxidase or carnitine acetyltransferase, in the cell lysates.

-

Normalize the enzyme activity to the total protein concentration of the lysate.

-

-

Data Analysis: Compare the enzyme activity in this compound-treated cells to that in vehicle-treated cells to determine the fold-induction. A dose-dependent increase in enzyme activity indicates peroxisome proliferation.

Caption: Workflow for an in vitro peroxisome proliferation assay in primary hepatocytes.

Conclusion

This compound is a pharmacological agent with a dual mechanism of action, functioning as both a leukotriene D4 receptor antagonist and an inducer of peroxisome proliferation. While its qualitative activities are established, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative data. The experimental protocols and pathway diagrams provided herein offer a framework for the further investigation and characterization of this compound and other compounds with similar pharmacological properties. Such studies are essential to fully elucidate its therapeutic potential and safety profile.

References

- 1. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]

- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Lifirafenib (RG-7152): A Dual RAF and EGFR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lifirafenib (B606056) (formerly RG-7152, also known as BGB-283) is a novel, orally bioavailable small molecule inhibitor that potently targets both the RAF family of serine/threonine kinases and the epidermal growth factor receptor (EGFR).[1][2][3][4] Its unique dual-inhibitory mechanism was designed to address the challenges of acquired resistance to first-generation BRAF inhibitors, particularly in colorectal cancers where EGFR-mediated reactivation of the MAPK pathway is a key escape mechanism. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of lifirafenib, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and early clinical trial findings. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of targeted cancer therapy.

Introduction: The Rationale for a Dual RAF/EGFR Inhibitor

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of several cancers, including melanoma, colorectal cancer, and thyroid cancer.[5] First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, have demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma. However, their effectiveness in other solid tumors, such as colorectal cancer, has been limited due to intrinsic and acquired resistance mechanisms.[5][6]

One of the primary mechanisms of resistance to BRAF inhibition is the feedback activation of EGFR, which leads to the reactivation of the MAPK pathway.[5][6] This understanding provided the scientific rationale for the development of a dual inhibitor that could simultaneously target both BRAF and EGFR. Lifirafenib was discovered and developed to address this unmet medical need.

Discovery and Medicinal Chemistry

The discovery of lifirafenib originated from a focused effort to identify a potent, dual inhibitor of both RAF kinases and EGFR. While specific details of the initial lead identification and optimization campaign are not extensively published, the chemical structure of lifirafenib suggests a rational design approach targeting the ATP-binding sites of these kinases. The patent literature (WO2013097224 A1) discloses the core chemical scaffold and related analogs, indicating a systematic exploration of structure-activity relationships to achieve the desired potency and selectivity profile.[7]

Mechanism of Action

Lifirafenib is a potent, reversible inhibitor of the RAF family of kinases, including A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF, as well as EGFR.[5] By binding to the ATP-binding pocket of these kinases, lifirafenib blocks their catalytic activity, thereby inhibiting downstream signaling through the MAPK pathway. The dual inhibition of both RAF and EGFR is crucial for its enhanced anti-tumor activity, particularly in cancers where EGFR-mediated signaling contributes to resistance to RAF inhibition alone.

Signaling Pathway

Preclinical Pharmacology

In Vitro Activity

Lifirafenib has demonstrated potent inhibitory activity against key kinases in the MAPK pathway. The half-maximal inhibitory concentrations (IC50) for various recombinant kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| B-RAF V600E | 23 |

| B-RAF (wild-type) | 32 |

| A-RAF (wild-type) | 1 |

| C-RAF | 7 |

| EGFR | 29 |

| EGFR T790M/L858R | 495 |

| Table 1: In Vitro Kinase Inhibitory Activity of Lifirafenib.[1][3] |

In cellular assays, lifirafenib effectively inhibits the proliferation of cancer cell lines harboring BRAF V600E mutations and those with EGFR amplification.[2][3] It has been shown to potently inhibit BRAF V600E-activated ERK phosphorylation and, in BRAF V600E colorectal cancer cell lines, it effectively blocks the reactivation of EGFR and subsequent cell proliferation.[2][3]

In Vivo Efficacy

The anti-tumor activity of lifirafenib has been evaluated in various xenograft models. In BRAF V600E colorectal cancer xenografts, including HT29 and Colo205 models, lifirafenib treatment resulted in dose-dependent tumor growth inhibition, with evidence of partial and complete tumor regressions.[3] The drug also showed compelling efficacy in a WiDr xenograft model, where EGFR reactivation is a known mechanism of resistance to BRAF inhibition.[3] In these studies, lifirafenib was administered orally at doses ranging from 2.5 to 30 mg/kg.[3]

Clinical Development

Phase I Clinical Trial

A first-in-human, Phase I, open-label, dose-escalation and dose-expansion study (NCT02610361) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of lifirafenib in patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations.[5][8]

Key Findings:

-

Maximum Tolerated Dose (MTD): The MTD was established at 40 mg once daily.[5]

-

Dose-Limiting Toxicities (DLTs): Reversible thrombocytopenia and non-hematologic toxicities were identified as DLTs.[5]

-

Common Adverse Events: The most frequent grade ≥ 3 treatment-emergent adverse events were hypertension (17.6%) and fatigue (9.9%).[5]

-

Clinical Activity:

-

Objective responses were observed in patients with BRAF V600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer.[5][8]

-

Confirmed partial responses were also seen in patients with KRAS-mutated non-small cell lung cancer and endometrial cancer.[5][8]

-

No responses were observed in patients with KRAS/NRAS-mutated colorectal cancer.[8]

-

| Tumor Type (Mutation) | Objective Response Rate (ORR) |

| BRAF V600E/K Melanoma | 5 confirmed PRs |

| BRAF V600E Thyroid Cancer/Papillary Thyroid Cancer | 2 confirmed PRs |

| BRAF V600E Low-Grade Serous Ovarian Cancer | 1 confirmed PR |

| KRAS-mutated Endometrial Cancer | 1 confirmed PR |

| KRAS codon 12-mutated NSCLC | 1 confirmed PR |

| Table 2: Summary of Clinical Responses in the Phase I Trial of Lifirafenib.[8] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of lifirafenib against recombinant kinases.

Materials:

-

Recombinant human kinases (e.g., B-RAF V600E, EGFR)

-

ATP

-

Substrate peptide

-

Kinase buffer

-

Lifirafenib (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of lifirafenib in DMSO.

-

In a 96-well plate, add the recombinant kinase, the appropriate substrate, and the diluted lifirafenib or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the lifirafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the effect of lifirafenib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HT29)

-

Complete cell culture medium

-

Lifirafenib (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of lifirafenib or DMSO (vehicle control).

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.

-

Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting

Objective: To assess the effect of lifirafenib on the phosphorylation of key signaling proteins in the MAPK pathway.

Materials:

-

Cancer cell lines

-

Lifirafenib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of lifirafenib or DMSO for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of lifirafenib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line for implantation (e.g., HT29)

-

Lifirafenib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer lifirafenib (e.g., 10, 30 mg/kg) or vehicle control orally, once daily.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Future Directions

The clinical development of lifirafenib is ongoing, with a focus on combination therapies. Preclinical studies have shown a strong synergistic effect when lifirafenib is combined with a MEK inhibitor, such as mirdametinib.[9] This combination provides a more complete vertical blockade of the MAPK pathway and is being investigated in a Phase 1b/2 clinical trial (NCT03905148) for patients with KRAS mutations or other MAPK pathway aberrations.[9] Further research will likely focus on identifying predictive biomarkers of response to lifirafenib, both as a monotherapy and in combination, to optimize patient selection and improve clinical outcomes.

Conclusion

Lifirafenib (this compound) is a novel dual inhibitor of RAF kinases and EGFR that has demonstrated a manageable safety profile and promising anti-tumor activity in early clinical trials for patients with specific BRAF and KRAS mutations. Its rational design to overcome resistance to first-generation BRAF inhibitors highlights the importance of understanding tumor escape mechanisms. The preclinical and clinical data presented in this guide provide a solid foundation for the continued investigation of lifirafenib as a targeted therapy for various solid tumors.

Experimental Workflows

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. fiveable.me [fiveable.me]

- 9. beonemedinfo.com [beonemedinfo.com]

RG-7152: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-7152 is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, initially investigated for its anti-asthmatic properties. Belonging to the class of tetrazole-substituted 2-quinolinylmethoxy compounds, this compound has also been identified as an inducer of peroxisomal β-oxidation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as both a leukotriene receptor antagonist and a peroxisome proliferator. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₀H₁₉N₅O₂, has a molecular weight of 361.4 g/mol .[1] Its structure is characterized by a quinoline (B57606) ring linked via a methoxy (B1213986) bridge to a phenyl group, which in turn is substituted with a tetrazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107813-63-8 | [2][3] |

| Molecular Formula | C₂₀H₁₉N₅O₂ | [1] |

| Molecular Weight | 361.4 g/mol | [1] |

| Class | Tetrazole-substituted 2-quinolinylmethoxy leukotriene D4 antagonist | [3] |

Mechanism of Action: Leukotriene D4 Receptor Antagonism

This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the binding of its natural ligand, leukotriene D4 (LTD4).[1] Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their interaction with CysLT1 receptors on smooth muscle cells in the airways is a key event in the pathophysiology of asthma, leading to bronchoconstriction, mucus secretion, and airway edema. By inhibiting this interaction, this compound effectively mitigates these asthmatic responses.

Leukotriene D4 Signaling Pathway

The binding of LTD4 to its G-protein coupled receptor, CysLT1, initiates a downstream signaling cascade. This process is crucial for understanding the therapeutic target of this compound.

Peroxisome Proliferation Activity

In addition to its effects on the leukotriene pathway, this compound has been shown to induce peroxisome proliferation in hepatocytes of various animal models.[3][4] This effect is mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisomal β-oxidation.

Quantitative Data on Peroxisome Proliferation

The induction of peroxisomal β-oxidation by this compound has been quantified in several species. The data, summarized from the foundational study by Kelley et al. (1994), demonstrates a species-specific response.

Table 2: Effect of this compound on Hepatic Peroxisomal β-Oxidation

| Species | Dose (mg/kg/day) | Duration | % Increase in β-Oxidation (vs. Control) |

| Rat | 100 | 14 days | Significant Increase |

| 300 | 14 days | Significant Increase | |

| Mouse | 100 | 14 days | Significant Increase |

| 300 | 14 days | Significant Increase | |

| Guinea Pig | 300 | 14 days | Smaller Effect |

| Monkey | 300 | 14 days | Smaller Effect |

| Dog | 300 | 14 days | No Effect |

Note: Specific percentage increases were not detailed in the abstract and require access to the full-text publication for precise values. The table reflects the qualitative descriptions provided.

Experimental Protocols

Leukotriene D4 Receptor Binding Assay (Synthesized Protocol)

This protocol outlines a general method for assessing the binding affinity of compounds like this compound to the LTD4 receptor.

Methodology:

-

Membrane Preparation: Lung tissue from a suitable animal model (e.g., guinea pig) is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction containing the CysLT1 receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled LTD4 analog (e.g., [³H]LTD4) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

In Vivo Peroxisome Proliferation Assay (Based on Kelley et al., 1994)

This protocol describes the general procedure for evaluating the effect of this compound on hepatic peroxisome proliferation in rodents.

Methodology:

-

Animal Dosing: Male rats or mice are administered this compound orally at various dose levels for a specified duration (e.g., 14 days). A control group receives the vehicle only.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected.

-

Homogenization: A portion of the liver is homogenized in a suitable buffer.

-

Enzyme Activity Assay: The activity of peroxisomal β-oxidation enzymes in the liver homogenates is measured. A common method involves monitoring the production of NADH from a fatty acyl-CoA substrate.

-

Data Analysis: The enzyme activity in the treated groups is compared to the control group to determine the extent of induction.

Pharmacokinetic Properties

Conclusion

This compound is a dual-action molecule with well-defined activity as a leukotriene D4 receptor antagonist and as an inducer of peroxisome proliferation. Its potential therapeutic applications in asthma and other inflammatory conditions are based on its potent antagonism of the CysLT1 receptor. The compound's effects on peroxisome proliferation, primarily observed in rodents, highlight a species-specific metabolic activity that warrants consideration in its toxicological and pharmacological evaluation. Further research, particularly to elucidate its complete pharmacokinetic profile and to obtain more granular quantitative data on its biological activities, is necessary to fully characterize this compound for any potential therapeutic development.

References

RG-7152: A Dual-Acting Leukotriene D4 Receptor Antagonist and Peroxisome Proliferator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RG-7152 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, a key mediator in the inflammatory cascade associated with respiratory conditions such as asthma. Beyond its well-characterized role in blocking leukotriene-mediated effects, this compound has also been identified as an inducer of peroxisome proliferation, a cellular process involved in lipid metabolism. This dual mechanism of action distinguishes this compound from other leukotriene receptor antagonists and presents a unique profile for investigation. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development.

| Property | Value |

| CAS Number | 107813-63-8[1] |

| Molecular Weight | 361.40 g/mol [1] |

| Molecular Formula | C₂₀H₁₉N₅O₂ |

| Synonyms | RG7152 |

| Chemical Class | Tetrazolyl-substituted quinolinylmethoxy derivative |

Pharmacology

This compound exhibits a dual pharmacological profile, acting as both a leukotriene D4 receptor antagonist and an inducer of peroxisomal enzymes.

Leukotriene D4 Receptor Antagonism

This compound functions as a competitive antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor, thereby inhibiting the downstream signaling cascade initiated by leukotriene D4 (LTD4). This antagonism mitigates the pathophysiological effects of LTD4, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.

Peroxisome Proliferation

In addition to its effects on the leukotriene pathway, this compound has been shown to induce peroxisomal β-oxidation and the expression of peroxisome bifunctional enzymes (PBEs) in hepatocytes.[1][2] This activity is indicative of its potential as a peroxisome proliferator. The induction of these enzymes has been observed in various animal models, with differing degrees of response across species.[1][2]

Signaling Pathways

Understanding the signaling pathways affected by this compound is critical to elucidating its mechanism of action.

Leukotriene D4 Receptor (CysLT1) Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the CysLT1 receptor signaling cascade by this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the peroxisome proliferating activity of this compound.

Table 1: In Vivo Induction of Peroxisomal Enzymes by this compound in Various Species

| Species | Effect on Peroxisomal Bifunctional Enzyme (PBE) Levels and β-oxidation | Reference |

| Rat | Significant Induction | [2] |

| Mouse | Significant Induction | [2] |

| Guinea Pig | Lesser Effect | [2] |

| Rhesus Monkey | Lesser Effect | [2] |

| Dog | No Effect | [2] |

Table 2: Comparative In Vitro Induction of Peroxisomal Enzymes in Primary Rat Hepatocytes

| Compound | Relative Induction of Peroxisomal Enzymes | Reference |

| This compound | Approximately equivalent to Clofibric Acid | [2] |

| Diethylhexyl Phthalate | Less than this compound | [2] |

| Clofibric Acid | Approximately equivalent to this compound | [2] |

| Bezafibrate | Greater than this compound | [2] |

| LY 171883 | Slightly more potent than this compound | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

CysLT1 Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol outlines a general method for determining the binding affinity of this compound to the CysLT1 receptor.

Workflow for CysLT1 Receptor Competitive Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in CysLT1 receptors (e.g., guinea pig lung tissue or cultured cells expressing the receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD4), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of an unlabeled CysLT1 antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Peroxisomal β-Oxidation Assay in Primary Hepatocytes

This protocol describes a method to measure the effect of this compound on peroxisomal β-oxidation in cultured hepatocytes.[3]

Methodology:

-

Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from the desired animal model (e.g., rat) using a collagenase perfusion method.

-

Culture the hepatocytes in a suitable medium.

-

-

Treatment:

-

Treat the cultured hepatocytes with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

-

Include a positive control compound known to induce peroxisome proliferation (e.g., clofibric acid).

-

-

β-Oxidation Assay:

-

Following treatment, incubate the hepatocytes with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitic acid).

-

The assay measures the conversion of the radiolabeled fatty acid into acid-soluble metabolites, which is an indicator of β-oxidation activity.

-

Terminate the reaction and separate the acid-soluble metabolites from the unreacted fatty acid.

-

Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

-

-

Data Analysis:

-

Express the β-oxidation activity as the amount of radiolabeled substrate converted to acid-soluble products per unit of time and protein concentration.

-

Compare the β-oxidation rates in this compound-treated cells to the vehicle-treated and positive control cells to determine the induction of peroxisomal β-oxidation.

-

Western Blot Analysis for Peroxisome Bifunctional Enzyme (PBE)

This protocol details the immunodetection of PBE in liver homogenates to assess the induction by this compound.[2]

Methodology:

-

Sample Preparation:

-

Prepare liver homogenates from animals treated with this compound, a vehicle control, or a positive control.

-

Determine the protein concentration of each homogenate.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the proteins in the liver homogenates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the peroxisome bifunctional enzyme.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the light signal using an imaging system.

-

Quantify the band intensity corresponding to PBE and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative induction of PBE expression.

-

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined role as a leukotriene D4 receptor antagonist and a demonstrated capacity to induce peroxisome proliferation. This technical guide provides foundational information and detailed experimental frameworks to facilitate further investigation into its dual mechanisms of action. A thorough understanding of both its primary and secondary pharmacological effects is essential for researchers and drug development professionals exploring the therapeutic potential of this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of peroxisomal enzymes by a tetrazole-substituted 2-quinolinylmethoxy leukotriene D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to RG-7152 (RG-12525): A Dual-Action Leukotriene D4 Antagonist and PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile

RG-7152, also known as RG-12525, is a potent and selective dual-action small molecule exhibiting competitive antagonism of the cysteinyl leukotriene D4 (LTD4) receptor and agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This unique pharmacological profile positions it as a compound of interest for inflammatory conditions such as asthma, with potential applications in metabolic diseases. Developed by Rhône-Poulenc Rorer, this compound has been investigated for its therapeutic potential in preclinical and clinical settings.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity at its primary targets and in various experimental models.

| Target | Parameter | Value (nM) | Species | Reference |

| Leukotriene D4 Receptor | IC50 | 2.5 | Guinea Pig | [1] |

| Leukotriene C4 Receptor | IC50 | 2.6 | Guinea Pig | [1] |

| Leukotriene E4 Receptor | IC50 | 7 | Guinea Pig | [1] |

| PPAR-γ | IC50 | ~60 | Not Speci. | [1] |

Table 1: In Vitro Receptor Binding and Agonist Activity of this compound

| Model | Parameter | Value (mg/kg) | Species | Reference |

| LTD4-induced Bronchoconstriction | ED50 | 0.6 | Guinea Pig | [1] |

| Antigen-induced Bronchoconstriction | ED50 | 0.6 | Guinea Pig | [1] |

| Systemic Anaphylaxis (antigen-induced) | ED50 | 2.2 | Guinea Pig | [1] |

| LTD4-induced Wheal Formation | ED50 | 5 | Guinea Pig | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Value | Conditions | Reference |

| Inhibition of CYP3A4 (Ki) | 0.5 µM | In vitro microsomal activity assay | [1] |

| LTD4 Challenge in Asthmatic Subjects | 7.5-fold rightward shift in dose-response curve | 800 mg oral dose |

Table 3: Clinical and Metabolic Parameters of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: this compound competitively antagonizes the CysLT1 receptor, blocking LTD4-induced bronchoconstriction.

Caption: this compound acts as a PPAR-γ agonist, initiating the transcription of genes involved in metabolic regulation.

Caption: Workflow for assessing the in vivo efficacy of this compound in a guinea pig model of asthma.

Key Experimental Protocols

In Vitro Leukotriene Receptor Antagonism

Objective: To determine the inhibitory potency of this compound on leukotriene-induced contractions of guinea pig parenchymal strips.

Methodology:

-

Tissue Preparation: Lung parenchymal strips are prepared from Hartley guinea pigs.

-

Tissue Mounting: The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction Measurement: Isometric contractions are recorded using force-displacement transducers.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to LTC4, LTD4, and LTE4 are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The IC50 values, representing the concentration of this compound that causes a 50% inhibition of the maximal contraction induced by the respective leukotriene, are calculated.

In Vivo Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LTD4- and antigen-induced bronchoconstriction.

Methodology:

-

Animal Model: Male Hartley guinea pigs are used. For antigen-induced bronchoconstriction, animals are actively sensitized with ovalbumin.

-

Drug Administration: this compound is administered orally via gavage at various doses.

-

Bronchoconstriction Induction:

-

LTD4 Challenge: Animals are challenged with an intravenous or aerosolized dose of LTD4.

-

Antigen Challenge: Sensitized animals are challenged with an intravenous or aerosolized dose of ovalbumin.

-

-

Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The ED50, the dose of this compound that produces a 50% inhibition of the bronchoconstrictor response, is determined.

Clinical Trial in Mildly Asthmatic Subjects

Objective: To assess the effect of oral this compound on LTD4-induced bronchoconstriction in human subjects with mild asthma.

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover study design is employed.

-

Subject Population: Male subjects with a clinical diagnosis of mild asthma and a baseline Forced Expiratory Volume in 1 second (FEV1) of greater than 70% of the predicted value.

-

Drug Administration: Subjects receive a single oral dose of this compound (e.g., 800 mg) or a matching placebo.

-

LTD4 Challenge: A dose-response curve to inhaled LTD4 is determined for each subject after receiving the study drug or placebo. The challenge is performed by administering doubling concentrations of LTD4 via a nebulizer.

-

Pulmonary Function Measurement: FEV1 is measured before and after each dose of LTD4.

-

Data Analysis: The provocative concentration of LTD4 causing a 20% fall in FEV1 (PC20) is calculated. The dose ratio, representing the rightward shift in the LTD4 dose-response curve induced by this compound compared to placebo, is determined.

Conclusion

This compound (RG-12525) demonstrates a compelling dual pharmacological profile as a potent leukotriene D4 receptor antagonist and a PPAR-γ agonist. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent for asthma and possibly other inflammatory and metabolic disorders. The provided experimental protocols offer a framework for further investigation into the nuanced mechanisms and therapeutic applications of this compound. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.

References

An In-depth Technical Guide on the Role of Astegolimab (RG6149) in Asthma Pathophysiology

Disclaimer: Initial searches for "RG-7152" did not yield publicly available information. This guide focuses on Astegolimab (RG6149), a clinical-stage therapeutic for asthma from the same developer (Roche), as a representative example of a novel biologic targeting a key inflammatory pathway.

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by variable respiratory symptoms and airflow limitation. While existing therapies, particularly those targeting Type 2 inflammation, have improved outcomes for many patients, a significant unmet need remains for those with severe, uncontrolled asthma, especially those with low eosinophil counts (a Type 2-low phenotype). Astegolimab (RG6149) is an investigational fully human IgG2 monoclonal antibody that represents a promising therapeutic strategy by targeting an upstream mediator in the inflammatory cascade. It is designed to selectively inhibit the receptor for Interleukin-33 (IL-33), known as ST2 (Suppressor of Tumorigenicity 2). By blocking the IL-33/ST2 signaling pathway, astegolimab aims to reduce airway inflammation and exacerbation rates in a broad population of patients with severe asthma.

The IL-33/ST2 Signaling Pathway in Asthma Pathophysiology

The IL-33/ST2 pathway is a critical component of the innate and adaptive immune response in the lungs and has been strongly linked to asthma susceptibility and severity.[1][2]

-